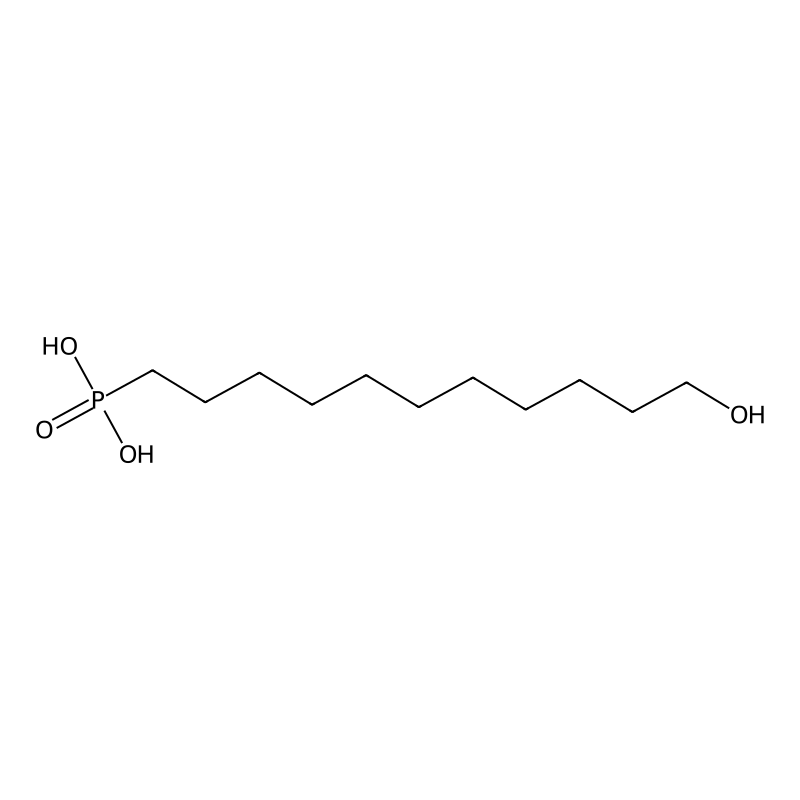

11-Hydroxyundecylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-assembled monolayers (SAMs)

11-HUP can form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium dioxide (TiO₂) []. These SAMs are densely packed, ordered assemblies of molecules that can modify the surface properties of the material. 11-HUP SAMs offer several advantages, including:

- Controlled surface chemistry: The hydroxyl group (OH) at the end of the 11-HUP molecule allows researchers to attach other molecules with specific functionalities to the surface []. This enables the creation of tailored surfaces for various applications.

- Biocompatibility: 11-HUP SAMs exhibit good biocompatibility, making them suitable for applications in contact with biological systems [].

Due to these properties, 11-HUP SAMs are being studied for various applications, including:

- Biosensors: 11-HUP SAMs can be used to immobilize biomolecules like enzymes or antibodies on sensor surfaces, enabling the detection of specific bioanalytes.

- Biocompatible implants: 11-HUP SAMs can be used to modify the surface of implants to improve their biocompatibility and osseointegration (integration with bone tissue) [].

Functionalization of silicon photonic resonators

-HUP can also be used to functionalize silicon photonic resonators, which are devices that confine and manipulate light. By attaching 11-HUP molecules to the resonator surface, researchers can achieve:

- Enhanced light-matter interaction: The 11-HUP molecules can increase the interaction between light and the resonator, leading to improved sensitivity for biosensing applications [].

- Specific biomolecule immobilization: Similar to SAMs on metal oxides, the terminal OH group of 11-HUP allows for the attachment of specific biomolecules to the resonator surface, enabling targeted detection of bioanalytes [].

11-Hydroxyundecylphosphonic acid is a phosphonic acid compound with the molecular formula . It features a long hydrocarbon chain (undecyl) with a hydroxyl group and a phosphonic acid functional group. This structure contributes to its unique properties, making it suitable for various applications in materials science and biochemistry.

The compound is primarily used in the formation of self-assembled monolayers on surfaces, which can enhance the surface properties of materials, such as biocompatibility and adhesion. Its ability to form stable films makes it valuable in biomedical applications, particularly for immobilizing bioactive molecules.

There is currently no documented research on the specific mechanism of action of HU DPA in biological systems.

The activation of hydroxyl-terminated surfaces can be achieved using agents like N,N'-carbonyldiimidazole, which facilitates the immobilization of this compound onto surfaces by forming reactive intermediates that can bond with the hydroxyl groups present on the substrate .

The biological activity of 11-hydroxyundecylphosphonic acid is linked to its ability to immobilize bioactive molecules on surfaces. For instance, it has been shown to effectively bind proteins like bone morphogenetic protein-2 (BMP-2) when used in monolayer films on titanium surfaces. This property is crucial for applications in tissue engineering and regenerative medicine, where enhancing cell adhesion and growth on implants is essential .

Additionally, safety data indicate that 11-hydroxyundecylphosphonic acid can cause skin and eye irritation, suggesting that while it has beneficial applications, handling precautions are necessary .

The synthesis of 11-hydroxyundecylphosphonic acid typically involves several steps:

- Starting Materials: Common precursors include 11-bromoundecanol and phosphonic acid derivatives.

- Reaction Conditions: The synthesis may involve nucleophilic substitution reactions where the bromine atom is replaced by a phosphonic acid moiety.

- Purification: The resulting product is purified through methods such as recrystallization or chromatography to obtain high-purity 11-hydroxyundecylphosphonic acid.

Research has demonstrated successful synthesis routes that yield this compound efficiently while maintaining its structural integrity .

11-Hydroxyundecylphosphonic acid has several notable applications:

- Surface Modification: It is widely used to modify metal surfaces, particularly titanium, to improve biocompatibility for medical implants.

- Self-Assembled Monolayers: The compound forms self-assembled monolayers that can immobilize proteins and other bioactive molecules, enhancing surface functionality.

- Material Science: It serves as a building block for creating advanced materials with tailored properties for specific applications in nanotechnology and biomaterials.

Studies have focused on the interactions of 11-hydroxyundecylphosphonic acid with various substrates and biological molecules. The formation of self-assembled monolayers has been characterized through techniques like X-ray photoelectron spectroscopy and atomic force microscopy. These studies reveal insights into how well the compound adheres to surfaces and how effectively it can immobilize bioactive molecules .

Several compounds share structural similarities with 11-hydroxyundecylphosphonic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 12-Carboxydodecylphosphonic Acid | Contains a carboxylic acid group instead of a hydroxyl group | Used similarly for surface modification but with different reactivity |

| Octadecylphosphonic Acid | Longer hydrocarbon chain (18 carbons) | Known for forming highly stable monolayers |

| Hexadecylphosphonic Acid | Shorter chain (16 carbons) | Often used in organic electronics |

| Undecylenic Acid | Contains a double bond in the carbon chain | More reactive due to unsaturation |

Each of these compounds exhibits unique properties based on their functional groups and chain lengths, making them suitable for specific applications in surface chemistry and materials science.

The molecular assembly of 11-Hydroxyundecylphosphonic acid on titanium oxide substrates involves complex dynamics governed by multiple thermodynamic and kinetic factors. The self-assembly process occurs through a series of distinct steps that ultimately result in the formation of well-ordered monolayer structures.

Binding Mechanism and Surface Interaction

The primary mechanism for 11-Hydroxyundecylphosphonic acid attachment to titanium oxide surfaces involves the formation of titanium-oxygen-phosphorus bonds [1] [2]. Computational studies using density functional theory have revealed that phosphonic acid molecules can adsorb through multiple binding configurations, with bidentate structures being the most thermodynamically favorable [1] [2]. The phosphonic acid functional group binds to the titanium dioxide surface via titanium-oxygen-phosphorus bonds, with various bonding mechanisms including monodentate, bidentate, and tridentate configurations being possible [3].

On the anatase titanium dioxide (101) surface, the most stable adsorption configuration involves a bidentate structure where the adsorbed phosphonic acid is fully dissociated and the phosphoryl group is not directly involved in surface bonding [3]. The adsorption energy for this configuration has been calculated at 277 kilojoules per mole, indicating strong surface binding [3]. The binding process involves deprotonation of both phosphonate hydroxyl groups, with the molecules oriented roughly 25 degrees relative to the surface normal [4].

Assembly Kinetics and Temperature Dependence

The kinetics of monolayer formation are significantly influenced by substrate temperature and solvent properties. Studies on related phosphonic acid systems have demonstrated that elevated temperatures can accelerate the assembly process but may also lead to structural reorganization [5]. For 11-Hydroxyundecylphosphonic acid, the optimal assembly conditions involve moderate temperatures to balance assembly kinetics with structural integrity.

The thermal stability of phosphonic acid monolayers on oxide surfaces extends to approximately 350-400 degrees Celsius, providing substantial thermal robustness for practical applications [6] [7]. This thermal stability is significantly higher than that of comparable silane-based monolayers, which begin to decompose at approximately 250 degrees Celsius [6].

Surface Coverage and Molecular Density

Experimental characterization of 11-Hydroxyundecylphosphonic acid monolayers has revealed surface loadings of approximately 1.00 ± 0.09 nanomoles per square centimeter [8]. This surface density is significantly higher than that achieved with silane-based monolayers, which typically exhibit loadings of 0.23-0.27 nanomoles per square centimeter [8]. The higher surface density reflects the efficient packing and strong binding characteristics of phosphonic acid monolayers.

The molecular tilt angle for 11-Hydroxyundecylphosphonic acid monolayers has been determined to be approximately 45 degrees from the surface normal [9]. This tilt angle is characteristic of well-ordered monolayer structures and is consistent with the molecular geometry and intermolecular interactions within the assembled film [9].

Solvent Effects on Assembly

The choice of solvent significantly influences the assembly dynamics and final monolayer quality. Studies on zinc oxide surfaces have demonstrated that solvent polarity plays a crucial role in preventing unwanted side reactions during assembly [10]. For titanium oxide substrates, moderate polarity solvents such as tetrahydrofuran provide optimal conditions for monolayer formation while minimizing surface dissociation effects [10].

Characterization of Assembly Quality

Advanced surface characterization techniques have confirmed the formation of chemically intact monolayer films. X-ray photoelectron spectroscopy analysis reveals characteristic phosphorus signals at approximately 191.0 electron volts, confirming the presence of phosphonic acid headgroups on the surface [9]. Time-of-flight secondary ion mass spectrometry provides additional confirmation through detection of molecular ion peaks and surface-bound phosphonate fragments [9].

Near-edge X-ray absorption fine structure spectroscopy demonstrates molecular order within the assembled monolayers, with dichroic ratios indicating significant molecular alignment [9]. The spectroscopic evidence confirms that 11-Hydroxyundecylphosphonic acid forms well-ordered, densely packed monolayers on titanium oxide surfaces [9].

Influence of Terminal Functional Groups on Monolayer Packing Density

The terminal hydroxyl group of 11-Hydroxyundecylphosphonic acid exerts significant influence on the packing density and structural organization of the resulting monolayers. Comparative studies with methyl-terminated phosphonic acids reveal distinct differences in molecular organization and surface properties.

Comparative Packing Analysis

Studies comparing hydroxyl-terminated and methyl-terminated phosphonic acid monolayers have revealed substantial differences in packing characteristics [9] [11]. The hydroxyl-terminated 11-Hydroxyundecylphosphonic acid exhibits a molecular tilt angle of approximately 45 degrees, which is notably higher than the 37 degrees observed for octadecylphosphonic acid with methyl termination [9]. This increased tilt angle reflects the influence of the terminal hydroxyl group on intermolecular interactions and packing density.

The dichroic ratio, a measure of molecular order, for 11-Hydroxyundecylphosphonic acid monolayers is 0.11, significantly lower than the 0.32 observed for octadecylphosphonic acid [9]. This difference indicates that hydroxyl termination leads to reduced molecular order compared to methyl termination, likely due to hydrogen bonding interactions between terminal hydroxyl groups [9].

Hydrogen Bonding Effects

The terminal hydroxyl group in 11-Hydroxyundecylphosphonic acid participates in hydrogen bonding interactions that influence the overall monolayer structure. Sum frequency generation spectroscopy has identified specific vibrational modes associated with the methylene unit adjacent to the terminal hydroxyl group [9]. These modes appear at approximately 2885 and 2941 wavenumbers and are attributed to symmetric and asymmetric stretches of the methylene unit influenced by hydrogen bonding with the hydroxyl group [9].

The hydrogen bonding capability of the terminal hydroxyl group provides opportunities for subsequent chemical modification and bioconjugation. The hydroxyl groups can be activated using reagents such as carbonyldiimidazole to enable covalent attachment of amine-containing molecules [11] [12]. This reactivity makes hydroxyl-terminated monolayers particularly valuable for biomedical applications and surface functionalization [11].

Chain Length Effects on Packing

Research on alkyl chain length effects in phosphonic acid monolayers has demonstrated that longer chains generally promote higher packing density and molecular order [13] [14]. For alkyl phosphates with chain lengths exceeding 15 carbon atoms, higher degrees of order and packing density are observed [13]. The 11-carbon chain length of 11-Hydroxyundecylphosphonic acid places it in an intermediate range where chain-chain interactions contribute to monolayer stability while still allowing for conformational flexibility [13].

Ellipsometric measurements of phosphonic acid monolayers with varying chain lengths have revealed that shorter chains exhibit lower film thicknesses and higher tilt angles [15] [16]. The measured thickness for 11-Hydroxyundecylphosphonic acid monolayers is consistent with a tilt angle of approximately 44 degrees, confirming the structural characterization obtained through spectroscopic methods [15].

Surface Roughness and Uniformity

The terminal functional group significantly influences the surface roughness and uniformity of the resulting monolayers. Atomic force microscopy studies have shown that hydroxyl-terminated phosphonic acid monolayers can exhibit surface roughness values as low as 0.36 nanometers under optimal deposition conditions [5]. This low roughness indicates high-quality monolayer formation with minimal aggregation or structural defects [5].

The influence of the terminal hydroxyl group on surface properties is also reflected in water contact angle measurements. Hydroxyl-terminated monolayers typically exhibit lower contact angles compared to methyl-terminated systems, reflecting the hydrophilic nature of the terminal group [11]. This hydrophilicity can be advantageous for applications requiring biocompatibility or further chemical modification [11].

Thermal Stability and Degradation

The terminal hydroxyl group affects the thermal stability of the monolayer structure. Thermal desorption studies have shown that hydroxyl-terminated phosphonic acid monolayers can undergo bond cleavage at specific positions within the alkyl chain [6]. For 11-Hydroxyundecylphosphonic acid, thermal treatment may lead to cleavage near the terminal region while maintaining the phosphonate-surface bond [6].

The thermal stability of the monolayer is crucial for applications involving elevated temperatures or thermal processing steps. The phosphonate anchoring group remains stable up to approximately 350 degrees Celsius, providing substantial thermal robustness for most practical applications [6] [7].

Functional Group Activation and Modification

The terminal hydroxyl group provides a reactive site for further chemical modification and functionalization. Various activation strategies have been developed to convert the hydroxyl group into more reactive species [11] [12]. Carbonyldiimidazole activation enables the formation of reactive intermediates that can undergo nucleophilic attack by primary amines, facilitating protein immobilization and bioconjugation [11].

This reactivity has been demonstrated through successful immobilization of bioactive molecules such as bone morphogenetic protein-2 on titanium surfaces modified with 11-Hydroxyundecylphosphonic acid monolayers [11]. The resulting bioconjugated surfaces show enhanced cell adhesion and proliferation, demonstrating the practical utility of the hydroxyl-terminated monolayer system [11].

Comparison with Alternative Terminal Groups

Comparative studies with carboxyl-terminated phosphonic acids have revealed that hydroxyl termination generally provides better surface organization and higher packing density [11]. X-ray photoelectron spectroscopy analysis suggests that hydroxyl-terminated monolayers exhibit better molecular ordering compared to carboxyl-terminated systems [11]. This improved organization is attributed to the smaller size and reduced steric hindrance of the hydroxyl group compared to carboxylic acid functionality [11].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant